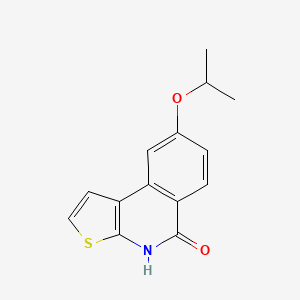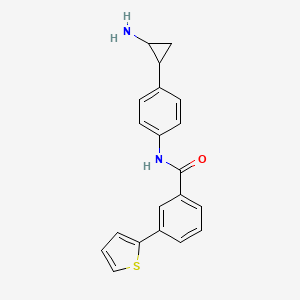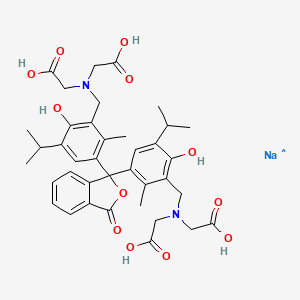
Thymolphthalexon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymolphthalexon, identified by the CAS number 62698-55-9, is a chemical compound primarily utilized in the field of analytical chemistry for colorimetric detection and quantification of alkaline substances . It belongs to the family of thioxanthone derivatives and has strong antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Thymolphthalexon has several applications in scientific research, including:
Chemistry: Used as a reagent in biochemical assays and for colorimetric detection of pH changes.
Biology: Employed in studies of free radical response, oxidative stress, and aging.
Medicine: Investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pH indicators and other analytical tools.
Wirkmechanismus
The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.
Vergleich Mit ähnlichen Verbindungen
Thymolphthalein: Another pH indicator that changes color from colorless to blue under basic conditions.
Phenolphthalein: A widely used pH indicator that changes from colorless to pink in alkaline solutions.
Uniqueness: Thymolphthalexon is unique due to its strong antioxidant properties and its specific colorimetric response under alkaline conditions . Unlike phenolphthalein, which is primarily used in titrations, this compound has broader applications in biochemical assays and medical research .
Eigenschaften
Molekularformel |
C38H44N2NaO12 |
|---|---|
Molekulargewicht |
743.7 g/mol |
InChI |
InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48); |
InChI-Schlüssel |
IIAPYKPRBUOQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Verwandte CAS-Nummern |
62698-55-9 85409-48-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)


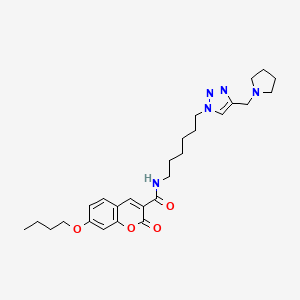



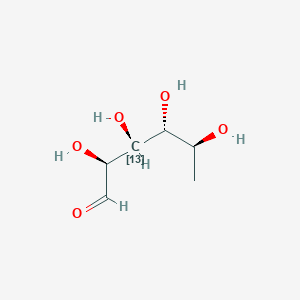
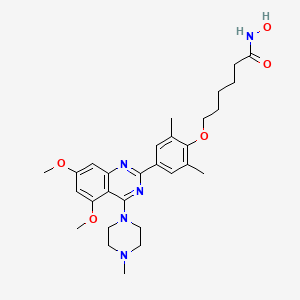

![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

